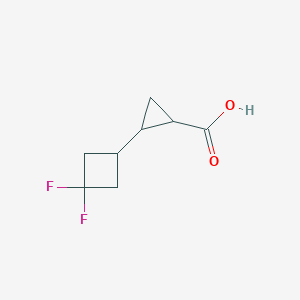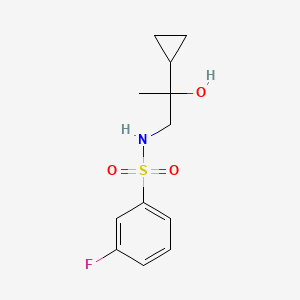
2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyrazinyl-piperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Methylthio Group: The methylthio group is usually introduced via nucleophilic substitution reactions, where a thiol (e.g., methanethiol) reacts with a suitable leaving group on the benzene ring.
Attachment of the Pyrazinyl-Piperidinyl Moiety: This step involves the formation of a piperidine ring, which is then functionalized with a pyrazine group. The final coupling with the benzamide core is achieved through reductive amination or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the desired functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzamides, halobenzamides, sulfonylbenzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the development of enzyme inhibitors or receptor modulators, contributing to the study of biochemical pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities might include anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazinyl-piperidinyl moiety might enhance binding affinity and specificity, while the benzamide core could contribute to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)-N-(piperidin-4-ylmethyl)benzamide: Lacks the pyrazine group, potentially reducing its binding affinity and specificity.
N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methylthio group, which might affect its chemical reactivity and biological activity.
2-(Methylthio)benzamide: A simpler structure that might be less effective in biological applications due to the absence of the piperidinyl and pyrazinyl groups.
Uniqueness
2-(Methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a methylthio group, a benzamide core, and a pyrazinyl-piperidinyl moiety. This combination can confer specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-24-16-5-3-2-4-15(16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCPRFNSJTOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)
![5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)





![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)
